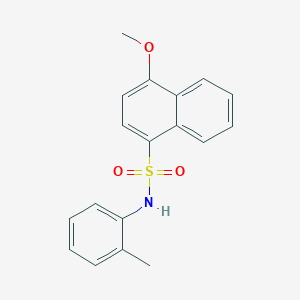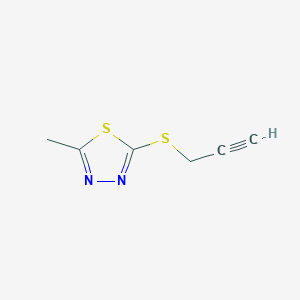![molecular formula C16H21NO2 B7546744 N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide, also known as TNO, is a synthetic compound that has been extensively studied for its potential use in scientific research. TNO is a novel selective agonist of the G protein-coupled receptor GPR139, which is primarily expressed in the brain.
Wirkmechanismus
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide is a selective agonist of GPR139, which is a G protein-coupled receptor. When N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide binds to GPR139, it activates a signaling cascade that ultimately leads to the modulation of neurotransmitter release. The exact mechanism by which N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide modulates neurotransmitter release is not fully understood, but it is believed to involve the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and GABA. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide in lab experiments is its selectivity for GPR139, which allows for more precise modulation of neurotransmitter release. However, one limitation is that the exact mechanism by which N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide modulates neurotransmitter release is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide. One area of interest is the potential use of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide in the treatment of psychiatric disorders such as schizophrenia and addiction. Another area of interest is the potential use of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to fully understand the mechanism by which N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide modulates neurotransmitter release and to determine its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide involves a multi-step process that begins with the reaction of 1,2,3,4-tetrahydronaphthalene with N-bromosuccinimide to form 1-bromo-1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with 4-(aminomethyl)oxane-2-carboxylic acid to form N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide. The final product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to activate GPR139, a receptor that is primarily expressed in the brain. GPR139 is believed to play a role in modulating dopamine release, which has implications for the treatment of psychiatric disorders such as schizophrenia and addiction. N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has also been shown to modulate the release of other neurotransmitters, including glutamate and GABA, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(13-8-10-19-11-9-13)17-15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,13,15H,3,5,7-11H2,(H,17,18)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLUKOWBOFRMNZ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)

![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)

![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)

![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)

![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)

![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)